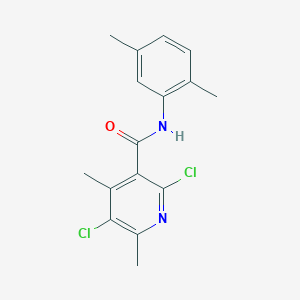![molecular formula C15H12N6S B11502269 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile CAS No. 5814-33-5](/img/structure/B11502269.png)
4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with a tetrazole group, a phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles. This reaction is usually carried out in the presence of a strong base such as potassium hydroxide (KOH) in ethanol (EtOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring, in particular, is known to form strong interactions with metal ions and proteins, which could be the basis for its biological activity .
類似化合物との比較
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives: These compounds share a similar tetrazole and pyridine structure and have been studied for their biological activities.
1-(3,4-Dimethylphenyl)-1H-tetrazole derivatives: These compounds also feature a tetrazole ring and have applications in medicinal chemistry.
Uniqueness
What sets 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both a nitrile and a tetrazole group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
5814-33-5 |
|---|---|
分子式 |
C15H12N6S |
分子量 |
308.4 g/mol |
IUPAC名 |
4,6-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N6S/c1-10-8-11(2)17-14(13(10)9-16)22-15-18-19-20-21(15)12-6-4-3-5-7-12/h3-8H,1-2H3 |
InChIキー |
RSKBCKOKIWYWIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C#N)SC2=NN=NN2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B11502186.png)
![4-[1-(3,4-Diethoxy-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11502193.png)

![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-](/img/structure/B11502202.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11502209.png)

![2-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11502235.png)
![1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11502245.png)
![methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11502255.png)

![N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11502263.png)
![2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11502274.png)
![7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11502281.png)

